molecular formula C10H12BrNO2 B15387616 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one

1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one

Cat. No.: B15387616
M. Wt: 258.11 g/mol
InChI Key: DZSZUHYPVFBONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one is a chemical compound of interest in advanced organic synthesis and pharmaceutical research. It features both an amino group and a bromo-ketone functional group on a methoxy-substituted phenyl ring, making it a versatile building block for the construction of more complex nitrogen- and oxygen-containing heterocycles. Compounds with alpha-bromoketone moieties, such as this one, are particularly valuable in the synthesis of nitrogen-containing heterocyclic scaffolds, including diazapentalenes, which are studied for their potential as fluorescent biomarkers and in materials science . The structure of this reagent suggests its primary research value lies in its application as a key intermediate. Researchers utilize such brominated ketones in cyclocondensation reactions, N-alkylation processes, and for the development of novel pentalene derivatives . The presence of the 3-amino-5-methoxyphenyl group is structurally similar to subunits found in various pharmacologically active molecules, indicating its potential utility in medicinal chemistry research for creating new molecular entities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. This product is not for human use.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(3-amino-5-methoxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-14-9-5-7(4-8(12)6-9)10(13)2-3-11/h4-6H,2-3,12H2,1H3

InChI Key

DZSZUHYPVFBONK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)CCBr

Origin of Product

United States

Biological Activity

1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one, with the CAS number 1804214-10-5, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), based on diverse research findings.

  • Molecular Formula : C10H12BrNO2
  • Molecular Weight : 258.11 g/mol
  • Structure : The compound features a bromopropanone core substituted with an amino and methoxy group on the aromatic ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one exhibits various biological activities, particularly in cancer research. The compound has shown promise as a cytotoxic agent against several cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)5.13Induction of apoptosis via caspase activation
U-937 (monocytic leukemia)4.5Cell cycle arrest at G1 phase
HCT-116 (colon cancer)2.84Inhibition of proliferation

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell cycle progression in a dose-dependent manner .

The mechanisms underlying the biological activity of 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one involve several pathways:

  • Apoptosis Induction : Flow cytometry assays have revealed that the compound activates apoptotic pathways in cancer cells, evidenced by increased caspase-3/7 activity.
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in MCF-7 cells, preventing further cell division and promoting cell death.
  • Molecular Interactions : Molecular docking studies indicate strong hydrophobic interactions between the compound and target proteins, similar to established drugs like Tamoxifen .

Structure-Activity Relationship (SAR)

The presence of functional groups such as the amino and methoxy substituents appears crucial for enhancing the biological activity of this compound. Modifications to these groups could lead to derivatives with improved efficacy and selectivity against various cancer types .

Case Studies

Several case studies highlight the potential clinical applications of 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating high potency compared to standard chemotherapeutics.
  • Comparative Analysis with Doxorubicin : In comparative studies, the compound exhibited greater cytotoxicity than doxorubicin in certain cell lines, suggesting it may serve as an alternative or complementary agent in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related aromatic ketones and chalcone derivatives. Below is an analysis based on substituent effects, spectroscopic properties, and biological relevance.

Structural Analogues and Substituent Effects

  • (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (Chalcone Derivative): This chalcone features a conjugated α,β-unsaturated ketone system, a 4-bromophenyl group, and a naphthyl substituent. Unlike 1-(3-amino-5-methoxyphenyl)-3-bromopropan-1-one, it lacks electron-donating amino and methoxy groups, which reduces its solubility in polar solvents. The bromine at the 4-position on the phenyl ring may enhance lipophilicity compared to the 3-bromo substitution in the target compound .
  • (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide (Benzofuran Derivative): This compound contains a brominated benzofuran core and a hydrazide moiety. The rigid benzofuran ring system contrasts with the flexible propanone chain of the target compound. The hydrazide group enables hydrogen bonding, akin to the amino group in 1-(3-amino-5-methoxyphenyl)-3-bromopropan-1-one, but the absence of a methoxy substituent limits its electronic diversity .

Spectroscopic and Quantum Chemical Properties

Key differences in spectroscopic behavior and electronic structure are highlighted below:

Property 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide
UV-Vis λmax (nm) ~300–320 (predicted) 350–370 (observed) 280–300 (observed)
FT-IR (C=O stretch, cm⁻¹) ~1680–1700 ~1650–1670 (conjugated ketone) ~1700–1720 (hydrazide C=O)
LogP (Predicted) ~2.1 ~3.8 ~1.9
NMR Chemical Shifts (δ, ppm) Amino (δ 5.2–5.5), Methoxy (δ 3.8) Aromatic H (δ 7.2–8.5) Benzofuran H (δ 6.8–7.6)
  • Electronic Effects: The amino and methoxy groups in the target compound enhance electron density on the aromatic ring, red-shifting UV-Vis absorption compared to non-substituted bromo derivatives. However, its λmax is lower than that of the conjugated chalcone due to reduced π-system delocalization .
  • Lipophilicity: The chalcone derivative’s higher LogP (3.8) reflects the lipophilic naphthyl and bromophenyl groups, whereas the target compound’s polar amino and methoxy groups lower its LogP to ~2.1 .

Methodological Considerations

Structural analyses of such compounds often employ SHELX software (e.g., SHELXL for refinement), which is widely used for crystallographic studies of small molecules . Quantum chemical calculations (e.g., NBO, Fukui functions) referenced in could elucidate the electronic interactions and reactive sites of 1-(3-amino-5-methoxyphenyl)-3-bromopropan-1-one .

Q & A

Q. What are the established synthetic routes for 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of a propanone precursor using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of FeBr₃ as a catalyst. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions.
  • Step 2 : Functionalization of the phenyl ring with amino and methoxy groups via nucleophilic aromatic substitution or coupling reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
    Controlled reaction temperatures (0–25°C) and stoichiometric monitoring via TLC/GC-MS minimize impurities .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
  • Crystallography : Single-crystal X-ray diffraction with SHELX software resolves molecular geometry. Hydrogen-bonding networks (e.g., N-H···O) are validated via graph-set analysis .

Advanced Research Questions

Q. What reaction mechanisms explain the bromine atom’s reactivity in nucleophilic substitution?

The bromine atom acts as a leaving group in SN₂ reactions due to its polarizable C-Br bond. Key factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.
  • Nucleophilicity : Amines or thiols displace bromine, forming derivatives like thioethers or amides.
  • DFT Studies : Computational models (e.g., B3LYP/6-31G*) predict activation energies and regioselectivity. Experimental kinetic data should align with computational trends .

Q. How do structural features (amino, methoxy, bromo) influence biological interactions?

  • Hydrogen Bonding : The amino group (-NH₂) donates H-bonds to protein residues (e.g., Asp/Glu), while methoxy (-OCH₃) acts as an acceptor.
  • Hydrophobic Interactions : The bromophenyl moiety engages in π-π stacking with aromatic amino acids (e.g., Phe, Tyr).
  • Biological Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Structural analogs with Cl/CF₃ substitutions can validate specificity .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Cell line differences (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Stability : Hydrolysis of the bromopropanone group under aqueous conditions.
  • Mitigation : Standardize protocols (e.g., IC₅₀ measurements in triplicate) and characterize degradation products via LC-MS .

Q. What challenges arise in crystallographic analysis due to molecular flexibility?

  • Disorder : The propanone chain may exhibit conformational disorder.
  • Solutions : Collect data at low temperature (100 K) to reduce thermal motion. Use SHELXL’s TWIN and RIGU commands to model disorder and restraints. Validate with R₁/residual density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.